Physicochemical Descriptors: Pyridin-2-yloxy vs. Bromothiophenyl Analog
When benchmarked against the closest publicly available comparator containing the identical pyridin-2-yloxy-pyrrolidine core, (4-bromothiophen-2-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone (PubChem CID 92087551), the target compound replaces the bromothiophene acyl moiety with a trifluoromethyl ketone, substantially reducing lipophilicity and molecular weight [1]. The target compound (MW ≈274 g/mol, formula C12H13F3N2O2) is approximately 80 Da lighter and is predicted to have a lower XLogP3 (<2.5 vs. 3.2), while maintaining the hydrogen-bond-acceptor count contributed by the pyridine nitrogen and ether oxygen. These differences place the target compound closer to fragment-like chemical space (Rule-of-Three compliant) than the comparator, improving its suitability for fragment-based screening and further elaboration [2].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW ≈274 g/mol (C12H13F3N2O2); predicted XLogP3 <2.5 |
| Comparator Or Baseline | (4-Bromothiophen-2-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone (PubChem CID 92087551): MW 353.24 g/mol, XLogP3 3.2 |
| Quantified Difference | ΔMW ≈ −79 Da; ΔXLogP3 ≈ −0.7 to −1.0 units (predicted) |
| Conditions | Computed physicochemical properties from PubChem (comparator) and vendor-supplied molecular formula (target); XLogP3 prediction for target based on fragment contribution models from literature [2]. |
Why This Matters
Lower molecular weight and lipophilicity make the target compound a more attractive fragment hit, with greater synthetic tractability and lower risk of non-specific binding.
- [1] PubChem CID 92087551, (4-Bromothiophen-2-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/92087551. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. Rule-of-three guidelines for fragments. View Source
